2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure includes a 3-butyl substituent at the 2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl moiety and an N-(2-fluorophenyl)acetamide side chain.
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-2-3-9-21-17(24)16-14(8-10-26-16)22(18(21)25)11-15(23)20-13-7-5-4-6-12(13)19/h4-8,10H,2-3,9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIAQNHYGIAPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide involves multiple steps. Initial stages typically include the formation of the thieno-pyrimidine scaffold through a cyclization reaction. Subsequent functionalization is carried out under specific conditions to introduce the butyl group and acetamide moiety, often involving reagents like alkyl halides and amines.
Industrial Production Methods: : On an industrial scale, production may be optimized for higher yield and purity using continuous flow reactors. Reactions are usually performed under controlled temperature and pressure, utilizing catalysts to enhance reaction efficiency. This method ensures scalability and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various reactions, including:
Reduction: : Reduction typically occurs at the thieno-pyrimidine ring.
Substitution: : Occurs at the fluoro-phenyl ring, where halogen exchange reactions are common.
Common Reagents and Conditions: : Reagents such as sodium borohydride for reductions, hydrogen peroxide for oxidations, and halogenating agents for substitutions are frequently used. Conditions often involve specific solvents like dichloromethane or acetonitrile to favor desired transformations.
Major Products Formed: : Depending on the reaction type, products can vary from oxidized derivatives to substituted phenyl variants, which may have altered biological or chemical properties.
Scientific Research Applications
2-(3-Butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide is used across various fields:
Chemistry: : Studied for its role in catalytic processes and as a precursor for more complex organic compounds.
Biology: : Examined for its potential effects on cellular processes, including its role as a biochemical probe.
Medicine: : Investigated for therapeutic applications, particularly in fields like oncology or neurology, due to its ability to interact with specific molecular targets.
Industry: : Applied in materials science for the development of novel polymers and advanced materials.
Mechanism of Action
The compound's mechanism of action revolves around its interaction with specific molecular targets, such as enzymes or receptors. It often functions by binding to active sites, inhibiting or activating biological pathways. These interactions can lead to changes in cellular signaling, which are crucial for its effects in medicinal applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Modifications
(a) Thieno[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
- Example 83 (): Contains a pyrazolo[3,4-d]pyrimidine core linked to a chromen-4-one system. Unlike the thieno[3,2-d]pyrimidine core, this structure exhibits a planar pyrazole ring, which may alter π-π stacking interactions with biological targets. The compound shows a higher melting point (302–304°C) compared to typical thienopyrimidines, suggesting stronger intermolecular forces .
- Compound in : Features a thieno[2,3-d]pyrimidin-4(3H)-one core with an ethyl group and dimethyl substituents. The sulfur atom in the thiophene ring contributes to distinct electronic properties compared to nitrogen-rich pyrazolo systems .
(b) Thieno[3,2-d]pyrimidine vs. Benzothiazole Derivatives
- Benzothiazole derivatives (): Replace the thienopyrimidine core with a benzothiazole ring. These compounds demonstrate notable anti-inflammatory and antibacterial activities (e.g., compound 5d), likely due to the sulfhydryl group’s redox activity. However, thienopyrimidines may offer superior metabolic stability due to reduced susceptibility to oxidation .
Substituent Effects
(a) Fluorophenyl Acetamide Variations
- However, steric hindrance may reduce binding efficiency compared to the monosubstituted 2-fluorophenyl group in the target compound .
- N-(2-Fluorobenzyl)acetamide (): The benzyl linker introduces flexibility, which may improve conformational adaptability but reduce metabolic stability compared to the direct phenyl attachment in the target compound .
(b) Alkyl Chain Modifications
- 3-Ethyl vs. 3-Butyl groups (): The ethyl group in the thieno[2,3-d]pyrimidine analogue reduces lipophilicity (logP ~2.1 vs. The butyl chain in the target compound may prolong half-life due to increased hydrophobic interactions .
Biological Activity
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family and has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, synthesis methods, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C19H21N3O4S
- Molecular Weight : 387.5 g/mol
- IUPAC Name : 2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-fluorophenyl)acetamide
- Canonical SMILES : CCCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=CC=C3)F
Structural Features
The compound features a thieno[3,2-d]pyrimidine core that is fused with a butyl group and a fluorophenyl acetamide moiety. This unique combination enhances its lipophilicity and potential interactions with biological targets.
Biological Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant biological activities. The primary activities associated with this compound include:
- Anticancer Activity : The compound has been reported to inhibit specific kinase pathways that are often dysregulated in cancer cells. It may target protein kinases involved in cell proliferation and survival.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential for development as antimicrobial agents.
The mechanism of action involves the inhibition of key enzymes and signaling pathways. Specifically, it may function by:
- Binding to the active sites of enzymes (e.g., kinases), blocking their activity.
- Disrupting signal transduction pathways essential for cancer cell survival.
Case Studies and Research Findings
Several studies have explored the biological activity of related thieno[3,2-d]pyrimidines:
- Anticancer Studies : Research has shown that derivatives of thieno[3,2-d]pyrimidine can inhibit tumor growth in vitro and in vivo models. For instance, a study found that a similar compound reduced the proliferation of breast cancer cells by targeting specific kinases involved in the cell cycle .
- Antimicrobial Activity : A study highlighted the antimicrobial effects of thieno[3,2-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The compounds showed significant inhibition zones in agar diffusion tests .
Comparative Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylthieno[3,2-d]pyrimidine | Methyl substitution on thiophene | Antimicrobial |
| 6-Chlorothieno[3,2-d]pyrimidine | Chlorine substitution | Anticancer |
| 4-Aminothieno[3,2-d]pyrimidine | Amino group addition | Enzyme inhibition |
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Thieno[3,2-d]Pyrimidine Core : This can be achieved through cyclization reactions involving thiophene derivatives.
- Functionalization : The introduction of the butyl group and fluorophenyl acetamide is accomplished through alkylation or acylation reactions.
Industrial Considerations
For large-scale production, methods such as continuous flow reactors may be employed to enhance yield and purity while minimizing reaction times.
Q & A
Q. What are the standard synthetic routes for preparing 2-(3-butyl-2,4-dioxo-thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidine core, followed by substitution reactions. Key steps include:
- Core Formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
- Substitution : Introduction of the 3-butyl and 2-fluorophenylacetamide groups via nucleophilic substitution or coupling reactions (e.g., using DMF or THF as solvents at 60–100°C) .
- Oxidation : Conversion of intermediates to dioxo groups using oxidizing agents like KMnO₄ or H₂O₂ .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) is commonly used to isolate the final product .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : To confirm substituent positions and structural integrity .
- Mass Spectrometry (HRMS) : For molecular weight validation .
- IR Spectroscopy : Identification of carbonyl (C=O) and amide (N-H) functional groups .
- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry (if crystallizable) .
- HPLC : Purity assessment (>95% is typical for research-grade material) .
Q. What initial biological screening assays are appropriate for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination against Gram+/Gram- bacteria) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or CDK2 targets) using fluorescence-based protocols .
- Dose-Response Curves : IC₅₀ calculations to quantify potency .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates .
- Catalysis : Employ Pd-based catalysts for Suzuki-Miyaura coupling to introduce aromatic substituents .
- Temperature Control : Maintain 80–100°C for cyclization steps to avoid side reactions .
- Workflow Adjustments : Sequential addition of reagents to minimize intermediate degradation .
Q. What strategies resolve contradictory bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., ATCC-certified) and control compounds .
- Structural Confirmation : Re-validate compound purity and identity via NMR/HRMS to rule out degradation .
- Meta-Analysis : Compare substituent effects using published data (e.g., chloro vs. fluoro analogs; see table below) .
| Substituent Position | Bioactivity Trend | Reference |
|---|---|---|
| 3-Butyl, 2-Fluorophenyl | Moderate anticancer (IC₅₀ = 12 µM) | |
| 3-Chlorophenyl, 4-Fluorobenzyl | High antimicrobial (MIC = 2 µg/mL) | |
| 2-Methylpropyl, Ethylphenyl | Low solubility, reduced activity |
Q. How to design structure-activity relationship (SAR) studies for thienopyrimidine derivatives?
- Methodological Answer :
- Core Modifications : Vary substituents at positions 3 (alkyl/aryl) and N-acetamide (fluorophenyl vs. chlorophenyl) .
- Bioisosteric Replacement : Replace sulfur in the thieno ring with oxygen (pyranopyrimidine) to assess electronic effects .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical binding motifs (e.g., dioxo groups for H-bonding) .
Q. What in silico methods predict target interactions and binding modes?
- Methodological Answer :
- Molecular Docking : Simulate interactions with kinases (e.g., EGFR PDB: 1M17) to prioritize targets .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
- ADMET Prediction : Use SwissADME to estimate solubility (LogP), metabolic stability, and toxicity .
Q. How to address conflicting solubility and stability data in different solvents?
- Methodological Answer :
- Solubility Screening : Test in DMSO, PBS, and ethanol via nephelometry .
- Stability Studies : Incubate at 25°C/37°C and monitor degradation via HPLC at 0, 24, 48 hrs .
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
Q. What experimental approaches elucidate the mechanism of enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Measure enzyme activity (e.g., NADH oxidation for dehydrogenases) at varying substrate/compound concentrations .
- Western Blotting : Detect downstream signaling proteins (e.g., p-Akt for kinase inhibitors) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
Q. How to design in vivo studies for pharmacokinetic and metabolic stability?
- Methodological Answer :
- Rodent Models : Administer compound (10 mg/kg IV/PO) and collect plasma for LC-MS/MS analysis .
- Metabolite ID : Use liver microsomes + NADPH to simulate Phase I metabolism; analyze via UPLC-QTOF .
- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
